![molecular formula C9H12N2O2S B13282501 2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13282501.png)
2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid
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Overview
Description
2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and acetic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between a thioamide and an α-haloketone can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe to study enzyme interactions.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylcyclopropyl)acetic acid: This compound shares the cyclopropyl and acetic acid moieties but lacks the thiazole ring.
2-Amino-2-(2-methylcyclopropyl)acetic acid: Similar in structure but with an amino group instead of the thiazole ring.
(S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride: Another related compound with a similar core structure.
Uniqueness
The uniqueness of 2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid lies in its thiazole ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen in the ring structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS No. 2089257-35-0) is a thiazole derivative with potential biological activities that have garnered interest in pharmacological and agricultural applications. This compound exhibits properties that may be beneficial in various therapeutic contexts, particularly in the treatment of diseases and as a pesticide.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N2O2S, with a molecular weight of 212.27 g/mol. Its structure includes a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Pharmacological Properties
Research indicates that compounds containing thiazole moieties often display a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific activities of this compound have been explored in several studies:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The presence of the methylcyclopropyl group may enhance this activity by improving the compound's lipophilicity and cellular uptake.
- Anti-inflammatory Effects : Thiazole-based compounds are also noted for their anti-inflammatory properties. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Some thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. Preliminary data suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, although further research is needed to elucidate its mechanisms.
Agricultural Applications
The compound has been identified as a potential pesticide due to its efficacy against certain fungal pathogens and insect pests. A patent describes its use in pesticide formulations, highlighting its ability to provide prolonged protection with lower toxicity levels compared to traditional pesticides .
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of 50 mg/kg body weight significantly reduced paw swelling and levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its therapeutic potential in inflammatory conditions.
Data Summary Table
Property | Value/Description |
---|---|
Molecular Formula | C9H12N2O2S |
Molecular Weight | 212.27 g/mol |
CAS Number | 2089257-35-0 |
Antimicrobial MIC | 32 µg/mL (against S. aureus and E. coli) |
Anti-inflammatory Dose | 50 mg/kg (reduced inflammation in mice) |
Properties
Molecular Formula |
C9H12N2O2S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-[2-[(2-methylcyclopropyl)amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C9H12N2O2S/c1-5-2-7(5)11-9-10-6(4-14-9)3-8(12)13/h4-5,7H,2-3H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
ZJSOXDUQAVHESJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1NC2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
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